N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]-undec-2-en-2-olate N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]-undec-2-en-2-olate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16183907
InChI: InChI=1S/C15H11F4NO6.C8H19N/c16-8-6(9(17)11(19)12(10(8)18)20(23)24)7-13(21)25-15(26-14(7)22)4-2-1-3-5-15;1-6-9(7(2)3)8(4)5/h21H,1-5H2;7-8H,6H2,1-5H3
SMILES:
Molecular Formula: C23H30F4N2O6
Molecular Weight: 506.5 g/mol

N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]-undec-2-en-2-olate

CAS No.:

Cat. No.: VC16183907

Molecular Formula: C23H30F4N2O6

Molecular Weight: 506.5 g/mol

* For research use only. Not for human or veterinary use.

N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]-undec-2-en-2-olate -

Specification

Molecular Formula C23H30F4N2O6
Molecular Weight 506.5 g/mol
IUPAC Name ethyl-di(propan-2-yl)azanium;4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate
Standard InChI InChI=1S/C15H11F4NO6.C8H19N/c16-8-6(9(17)11(19)12(10(8)18)20(23)24)7-13(21)25-15(26-14(7)22)4-2-1-3-5-15;1-6-9(7(2)3)8(4)5/h21H,1-5H2;7-8H,6H2,1-5H3
Standard InChI Key VKYOPOXLWVOJEY-UHFFFAOYSA-N
Canonical SMILES CC[NH+](C(C)C)C(C)C.C1CCC2(CC1)OC(=C(C(=O)O2)C3=C(C(=C(C(=C3F)F)[N+](=O)[O-])F)F)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 1,5-dioxaspiro[5.5]undec-2-en-2-olate core, a bicyclic system where two oxygen atoms bridge a central spiro carbon. The 4-oxo group introduces ketone functionality, while the 3-(2,3,5,6-tetrafluoro-4-nitrophenyl) substituent adds steric bulk and electronic complexity. The N-ethyl-N-isopropylpropan-2-aminium cation stabilizes the anionic dioxaspiro system via electrostatic interactions .

Table 1: Estimated Molecular Properties

PropertyValue
Molecular FormulaC₂₂H₂₅F₄N₃O₇⁻ (anion)
C₈H₂₀N⁺ (cation)
Molecular Weight567.45 g/mol (total)
Charge-1 (anion) / +1 (cation)
Key Functional GroupsSpirocyclic dioxolane, nitro, tetrafluoroaryl, quaternary ammonium

The tetrafluoro-4-nitrophenyl group contributes strong electron-withdrawing effects, polarizing the spirocyclic core and enhancing electrophilicity at the α-position .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis likely parallels methods for analogous dioxaspiro compounds, such as the TEAF (triethylamine-formic acid)-mediated condensation reported for spiro[indoline-3,4-pyrano[2,3-c]pyrazole] derivatives . A plausible route involves:

  • Core Formation: Cyclocondensation of a diketone (e.g., cyclohexanone) with a diol under acidic conditions to form the 1,5-dioxaspiro[5.5]undecane skeleton .

  • Functionalization: Electrophilic nitration and fluorination of the aryl ring, followed by Michael addition or nucleophilic aromatic substitution to install the tetrafluoro-4-nitrophenyl group .

  • Salt Formation: Quaternization of N-ethyl-N-isopropylpropan-2-amine with the spirocyclic acid to yield the final ionic compound .

Key Reaction: Cycloreversion

Analogous to N-ethyl-N-isopropylpropan-2-aminium dioxin-6-olates , this compound may undergo thermal or base-induced cycloreversion to generate a fluorinated nitrophenyl ketene intermediate (Fig. 1):

Spirocyclic AnionΔF4C6NO2-CH2CO+Byproducts\text{Spirocyclic Anion} \xrightarrow{\Delta} \text{F}_4\text{C}_6\text{NO}_2\text{-CH}_2\text{CO} + \text{Byproducts}

This ketene could participate in [2+2] cycloadditions or nucleophilic trapping, enabling access to α-fluoroaryl acetic acid derivatives .

Physicochemical Properties

Solubility and Stability

  • Solubility: High polarity from the ionic pair and nitro group suggests solubility in polar aprotic solvents (DMF, DMSO) but limited solubility in hydrocarbons .

  • Thermal Stability: The nitro group may lower decomposition temperatures compared to non-nitrated analogs, necessitating storage below 25°C .

  • Hydrolytic Sensitivity: The spirocyclic ether linkage is susceptible to acid-catalyzed ring-opening, requiring anhydrous conditions during handling .

Table 2: Comparative Stability Data (Analog Compounds)

CompoundDecomposition Temp. (°C)Solubility in DMSO (mg/mL)
1,5-Dioxaspiro[5.5]undecane 18012.5
Tetrafluoro-4-nitrophenyl acetic acid 9534.8
Target Compound (estimated)110–13018–22

Applications in Organic Synthesis

Fluorinated Building Block

The compound’s ability to release fluorinated nitrophenyl ketenes positions it as a precursor for:

  • Peptide Modifications: Introducing fluoroaryl groups into amino acid side chains to enhance metabolic stability .

  • Polymer Chemistry: Copolymerization with alkenes to create fluorinated materials with low dielectric constants .

Catalytic Applications

Quaternary ammonium ions are known phase-transfer catalysts. The bulky fluorinated anion may enhance enantioselectivity in asymmetric epoxidation or hydroxylation reactions .

Future Research Directions

  • Mechanistic Studies: Elucidate the cycloreversion kinetics via DSC and in situ FTIR .

  • Biological Screening: Evaluate kinase inhibition potential given structural similarities to PIM-1 inhibitors .

  • Material Science: Explore dielectric properties of fluorinated polymers derived from ketene intermediates .

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